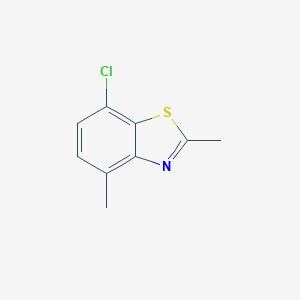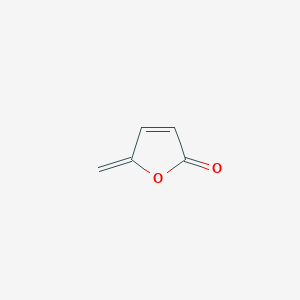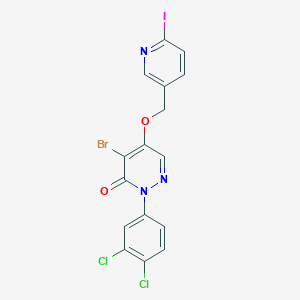
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-viral effects.
Efectos Bioquímicos Y Fisiológicos
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells, which leads to its anti-tumor effects. Additionally, it has been found to inhibit the replication of certain viruses, which leads to its anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- in lab experiments is its potential to be used as a multi-functional compound with various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research can be conducted on its potential use as a catalyst in industry.
Métodos De Síntesis
The synthesis of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves the reaction of 3,4-dichloroaniline with 6-iodo-3-pyridinemethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-bromo-2-hydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to obtain the final product.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of industry, it has been studied for its potential use as a catalyst.
Propiedades
Número CAS |
122322-26-3 |
|---|---|
Nombre del producto |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- |
Fórmula molecular |
C16H9BrCl2IN3O2 |
Peso molecular |
553 g/mol |
Nombre IUPAC |
4-bromo-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl2IN3O2/c17-15-13(25-8-9-1-4-14(20)21-6-9)7-22-23(16(15)24)10-2-3-11(18)12(19)5-10/h1-7H,8H2 |
Clave InChI |
PJOGFCJTCZUVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
Otros números CAS |
122322-26-3 |
Sinónimos |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridi nyl)methoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



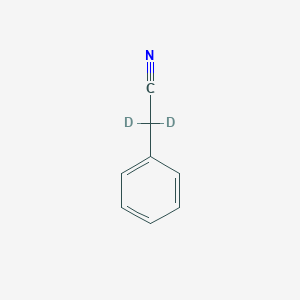
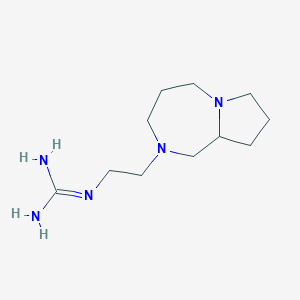
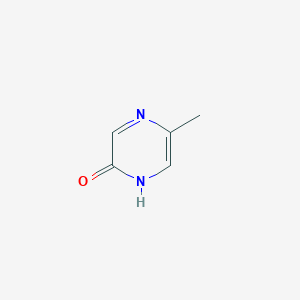
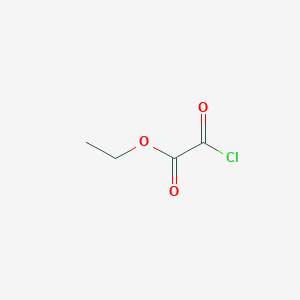
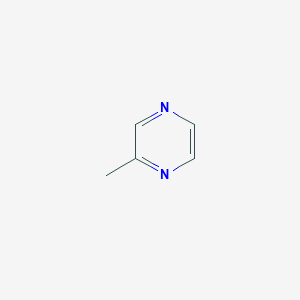
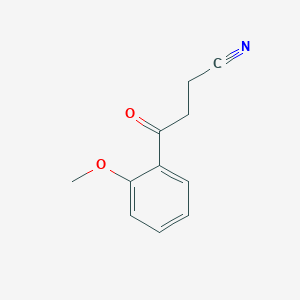
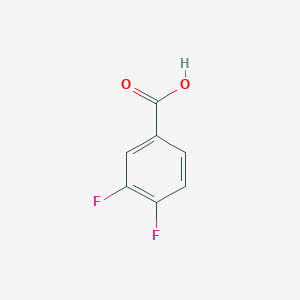
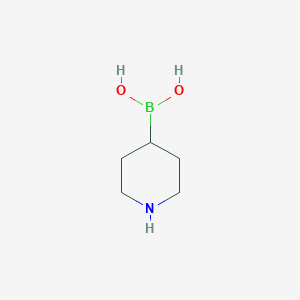
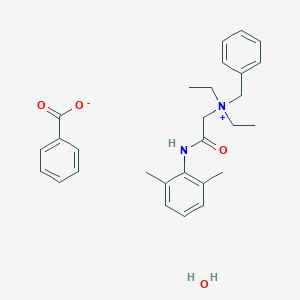
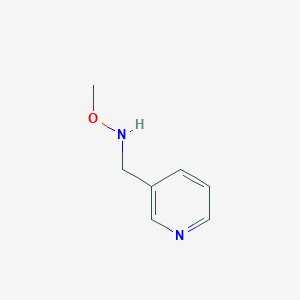
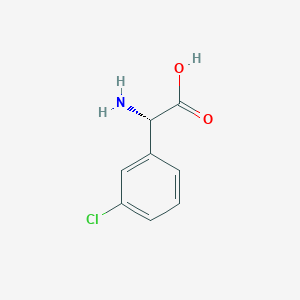
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
